molecular formula C11H14O4 B1303587 4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 69842-14-4

4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B1303587
CAS No.: 69842-14-4
M. Wt: 210.23 g/mol
InChI Key: MFGSQXUNSUJWPZ-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The compound 4,7,7-trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid is a synthetic derivative of camphorquinone, a bicyclic monoterpenoid. Its development is rooted in advancements in terpenoid chemistry during the late 20th and early 21st centuries. Camphorquinone itself has been extensively studied since the 19th century, particularly for its role in photopolymerization and medicinal chemistry. The carboxylated variant of camphorquinone, 7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid (CQCOOH), was first synthesized in the early 2000s as part of efforts to improve water solubility for biomedical applications. The introduction of an additional methyl group at position 4 to form this compound likely emerged from subsequent structural optimization studies aimed at enhancing reactivity or stability for specialized industrial uses.

Nomenclature and IUPAC Classification

The systematic IUPAC name 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid reflects its structural features:

  • Bicyclo[2.2.1]heptane : A norbornane skeleton with two fused cyclohexane rings (bridged at carbons 1 and 4).
  • Substituents :
    • Carboxylic acid at position 1.
    • Ketone groups (dioxo) at positions 2 and 3.
    • Methyl groups at positions 4, 7, and 7.

The molecular formula is C₁₁H₁₄O₄ , with a molecular weight of 210.23 g/mol . Key identifiers include:

Property Value Source
CAS Registry Number 69842-14-4
SMILES CC12CCC(C(=O)O)(C(=O)C1=O)C2(C)C
Melting Point 234–237°C

Position Within Bicyclic Terpenoid Derivatives

This compound belongs to the bicyclic monoterpenoid family, characterized by a norbornane backbone derived from two isoprene units (C₁₀). Unlike natural monoterpenoids, its C₁₁ formula arises from additional methyl and carboxyl groups, positioning it as a highly oxidized synthetic derivative . Key structural comparisons include:

Compound Core Structure Functional Groups
Camphor Bicyclo[2.2.1]heptan-2-one Ketone at C2
Camphoric Acid Bicyclo[2.2.1]heptane-1,3-dicarboxylic acid Two carboxylic acids
4,7,7-Trimethyl... Bicyclo[2.2.1]heptane-1-carboxylic acid Carboxylic acid, dioxo, methyl

The compound’s dioxo groups and carboxyl functionality suggest utility in photopolymerization, where similar structures act as photoinitiators. Its synthetic origin aligns with modern trends in modifying terpenoid scaffolds for material science applications.

Properties

IUPAC Name

4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-9(2)10(3)4-5-11(9,8(14)15)7(13)6(10)12/h4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGSQXUNSUJWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(=O)C2=O)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377876
Record name 4,7,7-Trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69842-14-4
Record name 4,7,7-Trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid (CAS: 69842-14-4) is a bicyclic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C11H14O4
  • Molecular Weight : 210.23 g/mol
  • IUPAC Name : 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid
  • Purity : 95% .

1. Anticancer Properties

Recent studies have indicated that derivatives of bicyclic compounds exhibit anticancer activity by targeting various cellular pathways. For instance, compounds similar to 4,7,7-trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane have shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Cembrane-type butyrolactonesRAW 264.734.3Cytotoxicity
LactoquinomycinMDA4680.149 - 0.313AKT inhibition

These findings suggest a potential for developing new anticancer agents based on the structural framework of bicyclic compounds .

2. Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds related to 4,7,7-trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane have demonstrated anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response.

In one study, synthetic γ-butyrolactones exhibited strong anti-inflammatory effects through the inhibition of phospholipase A1 and caspase-1 . This suggests that similar bicyclic structures could be further explored for their anti-inflammatory potential.

3. Antioxidant Activity

Antioxidants are essential for mitigating oxidative stress in cells, which is linked to various chronic diseases. Research indicates that bicyclic compounds can scavenge free radicals and enhance antioxidant enzyme activity.

Studies have shown that certain derivatives can protect neuronal cells from oxidative damage by reducing reactive oxygen species (ROS) production . This property is particularly relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s.

4. Antimicrobial Properties

The antimicrobial activity of bicyclic compounds has gained attention due to the rising resistance of pathogens to conventional antibiotics. Preliminary studies suggest that derivatives of 4,7,7-trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

For example, certain synthetic γ-butyrolactones have shown effective bactericidal activity against strains like Streptococcus pyogenes and Proteus mirabilis . This opens avenues for developing new antimicrobial agents from this class of compounds.

Case Studies

Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of a series of synthetic γ-butyrolactones on human cancer cell lines. The results indicated that compounds with structural similarities to 4,7,7-trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane displayed promising IC50 values in the low micromolar range against breast and lung cancer cell lines .

Case Study 2: Neuroprotective Effects
Research conducted on the neuroprotective effects of bicyclic compounds demonstrated that they could significantly reduce cell death in PC12 cells exposed to oxidative stressors. The mechanism involved the modulation of autophagy processes and ROS inhibition .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities
4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid has been investigated for its potential therapeutic effects in treating cardiovascular diseases and arrhythmias. Studies have shown that derivatives of bicyclo[2.2.1]heptane compounds exhibit anti-arrhythmic properties.

Case Study: Anti-arrhythmic Activity
A series of compounds derived from bicyclo[2.2.1]heptane were tested for their anti-arrhythmic effects in canine models. The compounds demonstrated significant efficacy in preventing ouabain-induced ventricular arrhythmias when administered intravenously, with a comparison to established anti-arrhythmic agents like lidocaine and procainamide .

Organic Synthesis

Synthetic Intermediates
The compound serves as a valuable intermediate in the synthesis of various organic molecules through cycloaddition reactions and other transformations.

Case Study: Organocatalytic Reactions
An organocatalytic formal [4 + 2] cycloaddition reaction has been developed that enables the rapid synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simpler precursors under mild conditions. This method allows for high enantioselectivity and operational simplicity, highlighting the compound's utility in synthetic organic chemistry .

Material Science

Potential Applications in Polymers
Due to its unique structural features, this compound may find applications in the development of novel polymeric materials with specific mechanical and thermal properties.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies/Findings
Medicinal ChemistryAnti-arrhythmic properties; cardiovascular treatmentEfficacy shown in canine models; compared to established drugs
Organic SynthesisIntermediate for synthesizing complex organic moleculesOrganocatalytic [4 + 2] cycloaddition reactions yield high enantioselectivity
Material SciencePotential use in developing novel polymersOngoing research into polymeric applications

Comparison with Similar Compounds

7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic Acid

  • Molecular formula : C₁₀H₁₂O₄ (same as target compound).
  • Key difference : Lacks the 4-methyl group.
  • Properties: Used as a photoinitiator, with a molecular weight of 196.20 .
  • Applications : Similar to the target compound in photopolymerization but with slightly lower steric hindrance due to the absence of the 4-methyl group .

(1R,4S)-7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-carboxylic Acid (Ketopinic Acid)

  • Molecular formula : C₁₀H₁₄O₃.
  • Key difference : Contains a single ketone group (2-oxo) and one less oxygen atom.
  • Properties : Molecular weight 182.22 , XLogP3 2.0 , and a melting point of 233–234°C .
  • Applications : Intermediate in organic synthesis, particularly for alkenyl nitrile electrophiles in protein labeling .

4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic Acid (Camphanic Acid)

  • Molecular formula : C₁₀H₁₄O₄.
  • Key difference : Replaces one ketone (3-oxo) with an oxygen bridge (2-oxa).
  • Properties : Molecular weight 198.22 , with antimicrobial activity against plant pathogens .
  • Applications : Used in decarboxylative allylation reactions for natural product synthesis .

7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc)

  • Molecular formula: C₇H₁₁NO₂.
  • Key difference : Nitrogen atom replaces the 7-oxygen in the bicyclic framework.
  • Properties : A conformationally rigid proline analogue with pyramidalized amide nitrogen geometry, altering peptide bond angles by up to compared to proline .
  • Applications : Peptidomimetics and bioactive peptide design, synthesized via Diels-Alder reactions .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Applications Key Evidence
Target Compound C₁₀H₁₂O₄ 196.20 4,7,7-Trimethyl, 2,3-dioxo Photoinitiator, antimicrobial agent
7,7-Dimethyl-2,3-dioxo derivative C₁₀H₁₂O₄ 196.20 7,7-Dimethyl, 2,3-dioxo Photopolymerization
Ketopinic Acid C₁₀H₁₄O₃ 182.22 7,7-Dimethyl, 2-oxo Protein labeling, synthesis
Camphanic Acid (3-oxo-2-oxa derivative) C₁₀H₁₄O₄ 198.22 4,7,7-Trimethyl, 3-oxo, 2-oxa Antimicrobial, organic synthesis
7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid C₇H₁₁NO₂ 157.17 7-Aza, 1-carboxylic acid Peptidomimetics, constrained proline

Preparation Methods

Oxidation of Camphor Derivatives

A common approach involves selective oxidation of camphor or camphorquinone derivatives to introduce the dioxo functionalities:

  • Starting Material: Camphor or camphorquinone
  • Oxidizing Agents: Strong oxidants such as selenium dioxide, chromium trioxide, or potassium permanganate under controlled conditions
  • Reaction Conditions: Typically carried out in organic solvents like acetone or dichloromethane at controlled temperatures to avoid over-oxidation
  • Outcome: Formation of 2,3-dioxo groups on the bicyclic framework

This method leverages the inherent bicyclic structure of camphor, modifying the ketone positions to yield the dioxo compound.

Carboxylation at Position 1

The carboxylic acid group at position 1 can be introduced via:

This step often follows the oxidation to ensure the keto groups are in place before carboxylation.

Multi-step Synthesis via Bicyclo[2.2.1]heptane Precursors

Alternative synthetic routes involve:

This approach allows for stereochemical control and functional group placement but requires careful optimization of reaction conditions.

Analytical and Purification Techniques

These techniques are standard in the preparation and characterization of this compound.

Summary Table of Preparation Methods

Step Methodology Reagents/Conditions Key Notes
1 Oxidation of camphor derivatives Selenium dioxide, CrO3, KMnO4; acetone/DCM; controlled temp Introduces 2,3-dioxo groups
2 Carboxylation at position 1 Lithiation + CO2 gas; ester hydrolysis Installs carboxylic acid group
3 Bicyclo[2.2.1]heptane core synthesis Diels-Alder cycloaddition Allows stereochemical control
4 Purification and analysis HPLC, MS, NMR, melting point Ensures product purity and identity

Research Findings and Observations

  • The oxidation step requires precise control to avoid degradation or over-oxidation of the bicyclic system.
  • Carboxylation efficiency depends on the reactivity of the intermediate and the lithiation conditions.
  • The stereochemistry at the 4,7,7-trimethyl positions is generally retained from the camphor starting material or controlled during cycloaddition.
  • Purity of the final compound is typically above 95%, suitable for use as a building block in further synthetic applications.

Q & A

Q. What are the established synthetic routes for 4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid?

The compound is synthesized via organocatalytic [4+2] cycloaddition, enabling enantioselective formation of bicyclic frameworks. Key steps include:

  • Hydroxybromination : Starting from alkene precursors, bromohydrin intermediates are generated, followed by O-TBDMS protection to facilitate cyclization .
  • Carbanion-mediated cyclization : Bulky substituents (e.g., OTBDMS) enhance axial alignment of reactive moieties, yielding bicyclic products in up to 68% yield .
  • Functional group transformations : Alkaline hydrolysis and coupling reactions (e.g., using DCC/DMAP) introduce carboxylic acid groups .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^13C NMR confirm bicyclic structure and substituent positions. For derivatives, coupling constants reveal stereochemistry .
  • X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., centrosymmetric dimers with O⋯O distances of 2.639–2.660 Å) and chiral conformations .
  • IR spectroscopy : Identifies carbonyl stretches (2,3-dioxo groups at ~1700 cm1 ^{-1}) and carboxylic acid O-H bonds .

Q. How is this compound utilized in preparing bioactive intermediates?

  • Alkenyl nitrile electrophiles : Derivatives like 7,7-dimethyl-2-oxo analogs react to form covalent protein labels, critical for studying enzyme active sites .
  • Pharmaceutical intermediates : Norbornane-based carboxylic acids serve as rigid proline analogs in peptide synthesis, enhancing conformational control .

Advanced Research Questions

Q. How does the bicyclic framework influence stereochemical outcomes in asymmetric synthesis?

The norbornane scaffold imposes steric constraints, directing enantioselectivity during cycloadditions. Computational studies show that bulky substituents (e.g., methyl groups at C4, C7) stabilize transition states via van der Waals interactions, favoring endo selectivity . Organocatalysts (e.g., chiral amines) further enhance enantiomeric excess (>90% ee) by templating reactant alignment .

Q. What structural insights can be gained from crystallographic studies?

  • Hydrogen-bonding networks : Carboxylic acid dimers form centrosymmetric motifs, stabilizing crystal lattices. Disorder in carboxyl groups suggests dynamic equilibria in solid-state packing .
  • Pyramidalization of nitrogen : In azabicyclic derivatives, quantum mechanical calculations reveal non-planar amide geometries due to ring strain, impacting reactivity .

Q. What computational methods are used to predict reactivity and stability?

  • Bottom-up quantum mechanical strategies : Model systems (e.g., simplified bicyclic amides) are analyzed via DFT to assess substituent effects on electronic structure and bond distortion .
  • Molecular dynamics (MD) simulations : Predict solvent interactions and aggregation behavior, particularly for hydrophobic derivatives in aqueous environments .

Q. How does this compound interact with metal ions in coordination chemistry?

  • Chromium(III) complexes : The carboxylic acid group chelates metal ions, forming complexes with potential antibacterial activity. Characterization via UV-Vis and ESR spectroscopy confirms octahedral geometry .
  • Catalytic applications : Metal coordination modulates Lewis acidity, enabling use in asymmetric catalysis (e.g., Diels-Alder reactions) .

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